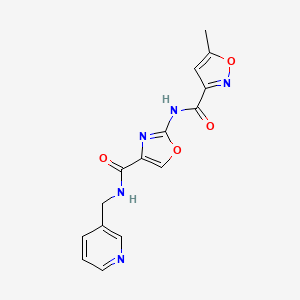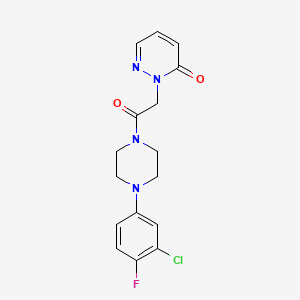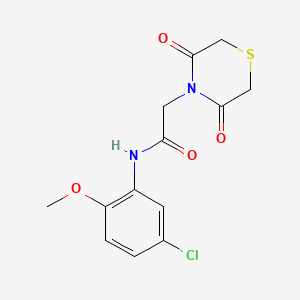
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as CT04, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CT04 belongs to the class of thiomorpholine-based compounds, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. In
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to possess antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of misfolded proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its potent anticancer activity against a range of cancer cell lines. N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to possess antiviral and antibacterial activity, which may have potential therapeutic applications. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide for therapeutic use.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the thiomorpholine scaffold. Another area of interest is the investigation of the potential use of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in combination with other anticancer agents for synergistic effects. In addition, further studies are needed to determine the pharmacokinetics and toxicity of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in vivo, which will be crucial for its clinical development.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 5-chloro-2-methoxyaniline with thiomorpholine-4,5-dione in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in high yield and purity. The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is relatively simple and can be carried out in a few steps with readily available starting materials.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-20-10-3-2-8(14)4-9(10)15-11(17)5-16-12(18)6-21-7-13(16)19/h2-4H,5-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBIULTBWSFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2932488.png)
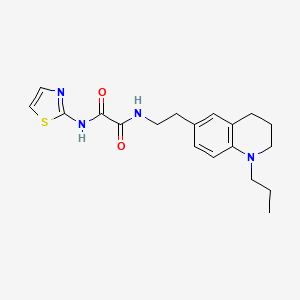
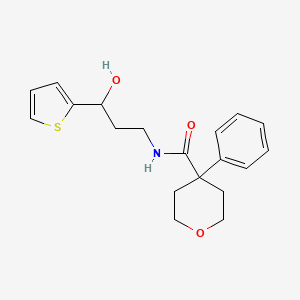
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2932496.png)

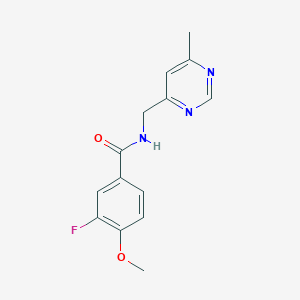
![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2932499.png)
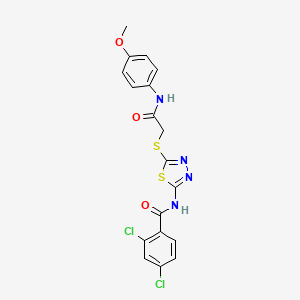
![1-(4-methylbenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2932501.png)
![3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]propanoic acid](/img/structure/B2932503.png)
